N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
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Overview
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as dichloro, methoxy, fluoro, and nitro groups
Scientific Research Applications
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and functional groups.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in biological studies to investigate its effects on various biological systems and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, methoxylating agents, fluorinating agents, and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed by the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. The presence of functional groups such as dichloro, methoxy, fluoro, and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-3-(2-fluorophenoxy)thiophene-2-carboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluorophenoxy)thiophene-2-carboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
Uniqueness
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is unique due to the specific combination of functional groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN2O5S/c1-27-16-8-13(10(19)7-11(16)20)22-18(24)17-15(4-5-29-17)28-14-3-2-9(23(25)26)6-12(14)21/h2-8H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKJZRARDDJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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